molecular formula C23H24N6O3S B1264141 N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide

N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide

Cat. No.: B1264141
M. Wt: 464.5 g/mol
InChI Key: INAFQGYNNQIERK-UHFFFAOYSA-N
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Description

The compound “HG-5-113-01” is a small molecule with a molecular mass of 464.16.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “HG-5-113-01” involves multiple steps, including the formation of various intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of “HG-5-113-01”.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of “HG-5-113-01” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

“HG-5-113-01” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

“HG-5-113-01” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “HG-5-113-01” involves the inhibition of specific kinases, particularly AURKA. By binding to the active site of the kinase, the compound prevents its activation and subsequent phosphorylation of target proteins. This disruption of kinase activity leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “HG-5-113-01” include other kinase inhibitors such as:

Uniqueness

Its ability to inhibit multiple kinases involved in cell proliferation makes it a valuable tool in cancer research .

Properties

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]pyridine-3-carboxamide

InChI

InChI=1S/C23H24N6O3S/c1-14(2)33(31,32)19-7-5-4-6-17(19)27-18-12-21(29-22-16(18)10-11-25-22)28-20-9-8-15(13-26-20)23(30)24-3/h4-14H,1-3H3,(H,24,30)(H3,25,26,27,28,29)

InChI Key

INAFQGYNNQIERK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=NC=C(C=C4)C(=O)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
Reactant of Route 3
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide

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